molecular formula C6H12IN B595236 3-(Iodomethyl)piperidine CAS No. 1260856-53-8

3-(Iodomethyl)piperidine

Cat. No.: B595236
CAS No.: 1260856-53-8
M. Wt: 225.073
InChI Key: BUNWPAKPJKBKIA-UHFFFAOYSA-N
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Description

3-(Iodomethyl)piperidine is a piperidine derivative characterized by an iodomethyl (-CH₂I) substituent at the 3-position of the piperidine ring. Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, serves as a foundational scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The introduction of an iodomethyl group at the 3-position enhances its utility in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and as a precursor for radiopharmaceuticals . This compound’s reactivity is influenced by the iodine atom’s leaving-group ability, making it valuable for constructing complex molecules in drug discovery pipelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)piperidine typically involves the iodination of piperidine derivatives. One common method is the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Iodomethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of this compound can lead to the formation of piperidine derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Yield various substituted piperidine derivatives.

    Oxidation Reactions: Produce N-oxides or other oxidized forms.

    Reduction Reactions: Result in reduced piperidine derivatives with different functional groups.

Scientific Research Applications

3-(Iodomethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)piperidine is largely dependent on its reactivity and the nature of its interactions with other molecules. The iodine atom in the compound acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In biological systems, the compound can interact with various molecular targets, potentially affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2- vs. 3-(Iodomethyl)piperidine

The position of the iodomethyl group significantly impacts chemical reactivity and biological activity. For example, 2-(iodomethyl)-1-(3-pyridinylsulfonyl)piperidine (CAS 63376-21-6) demonstrates distinct reactivity in sulfonylation reactions compared to this compound. The steric and electronic effects of the 2-position iodomethyl group may hinder nucleophilic attacks, whereas the 3-position offers a more accessible site for functionalization .

Piperidine vs. Pyrrolidine Derivatives

Piperidine’s six-membered ring provides greater conformational flexibility than pyrrolidine’s five-membered structure. In receptor-binding studies, 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine exhibited higher affinity for opioid receptors (IC₅₀ = 3.2 nM) compared to pyrrolidine-2,5-dione derivatives, which showed stronger dual activity on serotonin transporters (SERT) and 5-HT₁A receptors (Ki = 3.2 nM vs. 2.1 nM for serotonin) .

Substituted Piperidines in Drug Design

  • 3-(3-Methyloxetan-3-yl)piperidine : This derivative, with an oxetane ring, is prized for its metabolic stability and applications in kinase inhibitors. Its steric bulk and polarity contrast with the electrophilic iodine in this compound, making it more suitable for oral drug formulations .
  • 4-Methylpiperidines : Substitution at the 4-position often enhances binding to histamine H₃ receptors (Ki ~30 nM), whereas 3-substituted analogs may prioritize different pharmacological profiles .

Chemical Reactivity and Stability

Oxidation Pathways

Piperidine derivatives undergo oxidation via HO₂ elimination, with reaction barriers (Δ‡E) ranging from 14.4–19.2 kcal mol⁻¹. The iodomethyl group in this compound may lower these barriers compared to aliphatic analogs like piperazine or pyrrolidine, facilitating faster degradation under oxidative conditions .

Enzyme Inhibition

  • LSD1 Inhibitors : 3-(Piperidin-4-ylmethoxy)pyridine derivatives (e.g., compound 5) showed potent LSD1 inhibition (IC₅₀ < 10 nM), leveraging the piperidine scaffold’s rigidity. The iodomethyl group in this compound could enhance binding through hydrophobic interactions .
  • Pim Kinase Inhibitors : Piperidine-containing indazole derivatives (e.g., compound 82a) achieved IC₅₀ values of 0.4 nM against Pim-1, suggesting that iodomethyl substitution might further optimize potency .

Receptor Binding

  • GlyT1 Inhibitors : 3-Amido-3-aryl-piperidines demonstrated selectivity for GlyT1 transporters, with SAR studies indicating that bulkier 3-substituents (e.g., iodomethyl) could modulate blood-brain barrier permeability .

Data Tables

Table 2: Oxidation Barriers of N-Heterocycles

Compound Δ‡E (kcal mol⁻¹) Major Reaction Channel
Piperidine 14.4–19.2 HO₂ elimination
Pyrrolidine 15.1–18.7 HO₂ elimination
This compound* Estimated 12–15 Iodine-assisted degradation

Biological Activity

3-(Iodomethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an iodomethyl group at the 3-position of the piperidine ring, which may enhance its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₁₄N
  • Molecular Weight : 170.20 g/mol
  • Structural Characteristics : The presence of the iodomethyl group increases lipophilicity, which can influence the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperidine derivatives are known to modulate the activity of:

  • Neurotransmitter Receptors : Compounds like this compound may interact with receptors such as acetylcholine receptors, potentially influencing cognitive functions and neuroprotection.
  • Enzymes : The iodomethyl substitution can enhance reactivity towards enzymes, making these compounds suitable candidates for designing inhibitors or prodrugs.

Pharmacological Applications

Research indicates that piperidine derivatives, including this compound, may exhibit significant pharmacological properties:

  • Neurological Disorders : Due to their ability to interact with neurotransmitter systems, these compounds are being studied for potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antitumor Activity : Some studies suggest that similar piperidine derivatives may possess antitumor properties through mechanisms involving DNA synthesis inhibition and cell cycle disruption .

Case Study 1: Interaction with Acetylcholinesterase

A study investigated the inhibitory effects of several piperidine derivatives on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The findings indicated that compounds with structural similarities to this compound could effectively inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for developing treatments for Alzheimer's disease .

Case Study 2: Antitumor Activity

Research on bis(haloalkyl) piperidine derivatives demonstrated their potential antitumor activity through DNA synthesis inhibition. The study found that these compounds could disrupt cellular processes essential for cancer cell proliferation, suggesting a pathway for therapeutic development against various cancers .

Comparative Analysis with Similar Compounds

Compound TypeCharacteristicsBiological Activity
Piperidine Parent compound; widely used in medicinal chemistryDiverse pharmacological effects
Benzyloxy-piperidines Modified piperidines with benzyloxy substituentsEnhanced receptor binding affinity
Iodomethyl-piperidines Contains iodomethyl group; reactive intermediatesPotential for enzyme inhibition and receptor modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(iodomethyl)piperidine derivatives, and how do reaction conditions influence yield and purity?

  • Answer: The synthesis typically involves nucleophilic substitution reactions. For example, 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride is synthesized using 4-iodophenol and piperidine in the presence of a base (e.g., NaOH or K₂CO₃) and solvents like DMF or THF. Hydrochloride salt formation is achieved via HCl treatment . Optimizing base strength and solvent polarity can improve reaction efficiency. Comparative studies suggest that iodine-substituted derivatives require milder conditions than bromine or chlorine analogs due to iodine's higher leaving-group ability .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation. For crystallographic confirmation, X-ray diffraction (as used in bis(iodomethyl)piperidine studies) provides precise molecular geometry, including bond angles and conformations . Infrared (IR) spectroscopy can identify functional groups like C-I stretches (~500 cm⁻¹), though NIST-standardized databases are recommended for validation .

Q. How do this compound derivatives interact with biochemical pathways?

  • Answer: Piperidine derivatives often modulate opioid receptors or enzyme activity. For instance, 3-[(4-methylphenyl)methyl]piperidine exhibits antagonist properties due to hydrophobic interactions at receptor sites . The iodine atom in 3-(iodomethyl) derivatives may enhance binding affinity via halogen bonding, as observed in serotonergic and anti-inflammatory studies .

Advanced Research Questions

Q. How do halogen substituents (iodine vs. bromine/chlorine) on piperidine derivatives affect biological activity?

  • Answer: Iodine's larger atomic radius and polarizability enhance receptor binding compared to bromine or chlorine. For example, 3-[(4-Iodophenoxy)methyl]piperidine shows higher potency in serotonergic activity than its bromine or chlorine analogs . Methodologically, comparative binding assays (e.g., radioligand displacement) and molecular docking simulations can quantify these effects .

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

  • Answer: X-ray studies on bis(iodomethyl)piperidine reveal chair conformations with axial iodine substituents, influencing steric interactions and reactivity . Advanced researchers should prioritize low-temperature crystallography to minimize thermal motion artifacts and refine electron density maps for accurate halogen positioning .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer: Contradictions often arise from variability in experimental conditions (e.g., pH, temperature) or assay methodologies. A meta-analysis of published data, coupled with controlled replication studies, is recommended. For example, adjusting pH to mimic physiological conditions (as in ) may reconcile discrepancies in receptor affinity .

Q. What strategies optimize the scalability of this compound synthesis for reproducible research?

  • Answer: Scalability requires solvent selection (e.g., THF for homogeneity), catalyst optimization (e.g., phase-transfer catalysts), and purification via recrystallization or column chromatography. highlights stepwise bromine/chlorine substitution as a model for iodine analog synthesis, emphasizing reaction monitoring via TLC or HPLC .

Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound derivatives?

  • Answer: Stability studies under varying pH (3–10) and temperature (4–40°C) reveal degradation pathways. For instance, acidic conditions may hydrolyze the iodomethyl group, while elevated temperatures accelerate racemization. Researchers should employ accelerated stability testing and UV/Vis spectroscopy to track degradation kinetics .

Q. What experimental designs are effective for studying this compound's role in enzyme modulation?

  • Answer: Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with purified targets. For example, 3-[(4-methylphenyl)methyl]piperidine's opioid receptor antagonism was validated via competitive binding assays with labeled ligands . Pair these with mutagenesis studies to identify critical binding residues influenced by iodine .

Q. How can computational modeling enhance the understanding of this compound's pharmacological profile?

  • Answer: Density Functional Theory (DFT) calculations predict electronic effects of iodine substitution, while molecular dynamics simulations assess binding stability. Cross-validate with experimental data (e.g., crystallography from ) to refine force field parameters .

Properties

IUPAC Name

3-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNWPAKPJKBKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693574
Record name 3-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260856-53-8
Record name 3-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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